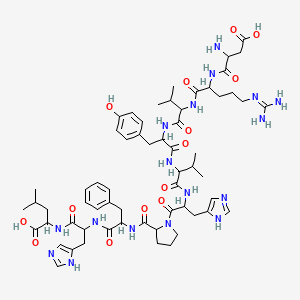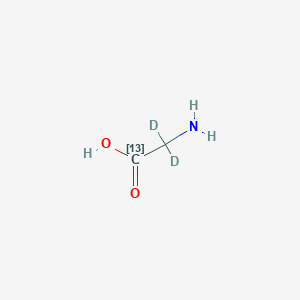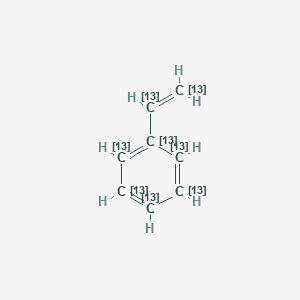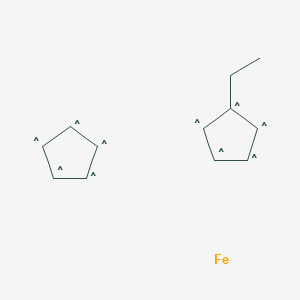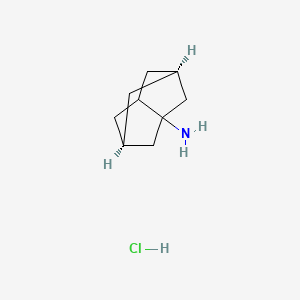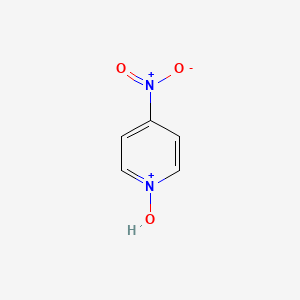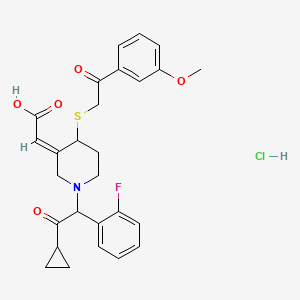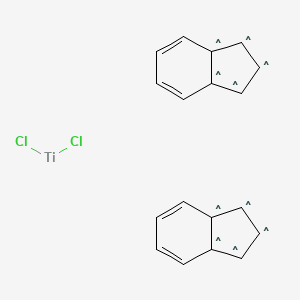
Antimony(III) selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony(III) selenide, with the chemical formula Sb₂Se₃, is a compound composed of antimony and selenium. It exists as black crystals and is known for its semiconducting properties. The compound crystallizes in an orthorhombic space group and has a formal oxidation state of +3 for antimony and -2 for selenium . It is commonly used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Antimony(III) selenide can be synthesized through several methods:
Direct Fusion: This involves the direct fusion of antimony and selenium at high temperatures.
Vacuum Evaporation: This method involves evaporating the elements in a vacuum to form thin films.
Solution Growth: This involves dissolving the elements in a suitable solvent and then precipitating the compound.
Spray Pyrolysis: This method involves spraying a solution of the elements onto a heated substrate to form thin films.
Pulsed Laser Deposition: This technique uses a laser to deposit thin films of the compound onto a substrate.
Análisis De Reacciones Químicas
Antimony(III) selenide undergoes various chemical reactions:
Oxidation: It can be oxidized to form antimony(III) oxide and selenium dioxide.
Reduction: It can be reduced to elemental antimony and selenium.
Substitution: It can undergo substitution reactions with other chalcogenides.
Common Reagents and Conditions: Reactions typically involve reagents such as oxygen, hydrogen, and other chalcogenides under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include antimony oxides, selenium oxides, and other chalcogenides.
Aplicaciones Científicas De Investigación
Antimony(III) selenide has a wide range of applications in scientific research:
Photovoltaic Cells: It is used as an absorber material in thin-film solar cells due to its suitable band gap and high absorption coefficient.
Lithium-Ion Batteries: It is used as an electrode material in lithium-ion batteries.
Photodetectors: It is used in the fabrication of high-performance photodetectors.
Thermoelectric Devices: It is used in thermoelectric devices due to its good thermoelectric properties.
Integrated Photonics: It is used in silicon photonics for phase shifters due to its negligible absorption loss at datacom and telecom wavelengths.
Mecanismo De Acción
The mechanism of action of antimony(III) selenide is primarily based on its semiconducting properties. It has a band gap of approximately 1.1 eV, which allows it to absorb and convert light into electricity efficiently. The compound’s unique crystal structure, composed of covalently bonded [Sb₄Se₆]ₙ ribbons, contributes to its high optical absorption and reduced grain-boundary recombination .
Comparación Con Compuestos Similares
Antimony(III) selenide can be compared with other similar compounds such as:
- Antimony(III) oxide (Sb₂O₃)
- Antimony(III) sulfide (Sb₂S₃)
- Antimony(III) telluride (Sb₂Te₃)
- Arsenic(III) selenide (As₂Se₃)
- Bismuth(III) selenide (Bi₂Se₃)
What sets this compound apart is its optimal band gap for photovoltaic applications, high absorption coefficient, and unique crystal structure that reduces recombination losses .
Propiedades
Fórmula molecular |
Sb2Se3 |
|---|---|
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
antimony(3+);selenium(2-) |
InChI |
InChI=1S/2Sb.3Se/q2*+3;3*-2 |
Clave InChI |
WWUNXXBCFXOXHC-UHFFFAOYSA-N |
SMILES canónico |
[Se-2].[Se-2].[Se-2].[Sb+3].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
